molecular formula C20H22N2O4S B2820063 4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide CAS No. 2034466-73-2

4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide

Cat. No. B2820063
CAS RN: 2034466-73-2
M. Wt: 386.47
InChI Key: YZDZXAMZFARITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide, also known as BF-7, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Biological Evaluation and Molecular Docking

  • A study by (Fahim & Shalaby, 2019) synthesized derivatives of benzenesulfonamide, including a focus on pyrazolyl and isoxazolyl-phenyl benzenesulfonamides. These derivatives were evaluated for their antitumor activity against HepG2 and MCF-7 cell lines, highlighting their potential in cancer therapy. Molecular docking assessed the compounds' interactions with the KSHV thymidylate synthase complex, offering insights into their mechanism of action.

Synthesis and Antimicrobial Activities

  • Another study conducted by (Ghorab et al., 2017) synthesized a series of benzenesulfonamide derivatives evaluated for their antibacterial activity against various bacteria including Staphylococcus aureus and Pseudomonas aeruginosa. The research provided valuable data on the antimicrobial properties of these compounds, contributing to the development of new antibacterial agents.

Carbonic Anhydrase Inhibitory Effects

  • In research by (Gul et al., 2016), 4-(2-substituted hydrazinyl)benzenesulfonamides were synthesized and tested for their inhibitory effects against human carbonic anhydrase I and II. The study found that these derivatives exhibited potent inhibitory activity, suggesting their potential use in treating conditions associated with carbonic anhydrase.

Enzyme Inhibition and Molecular Docking

  • The work of (Alyar et al., 2019) synthesized Schiff bases from sulfamethoxazole/sulfisoxazole and evaluated their effects on enzyme activities. This study demonstrated the compounds' inhibitory effects on enzymes such as cholesterol esterase and tyrosinase, highlighting their potential for therapeutic applications.

properties

IUPAC Name

4-acetyl-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-14(23)15-8-10-17(11-9-15)27(24,25)21-13-18(22(2)3)20-12-16-6-4-5-7-19(16)26-20/h4-12,18,21H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDZXAMZFARITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.